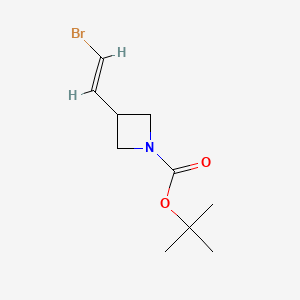
Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO2 and a molecular weight of 264.16 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromoethenyl reagents under controlled conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-bromoethenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding azetidine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of azetidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution: Azetidine derivatives with various functional groups.
Oxidation: Azetidine oxides.
Reduction: Reduced azetidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex azetidine derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Azetidine derivatives have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer research .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is primarily related to its ability to undergo chemical transformations that modify its structure and reactivity. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the azetidine ring can interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which imparts distinct reactivity and chemical properties. Compared to tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate, the bromoethenyl derivative has a more extended conjugated system, which can influence its electronic properties and reactivity. The presence of the azetidine ring in all these compounds provides a common structural motif, but the variations in substituents lead to differences in their chemical behavior and applications .
Properties
Molecular Formula |
C10H16BrNO2 |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-2-bromoethenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChI Key |
KGPDEZLRZUJFBL-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)/C=C/Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


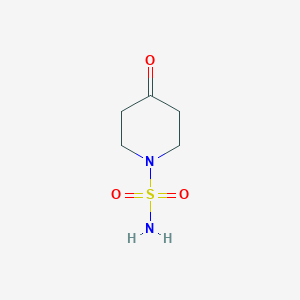

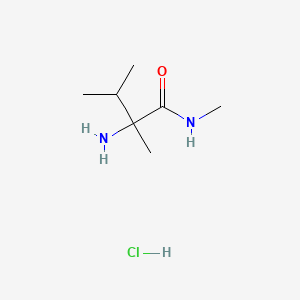

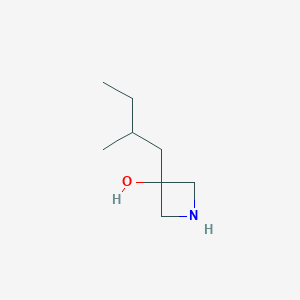
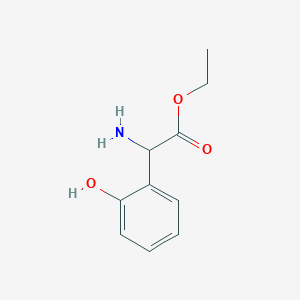
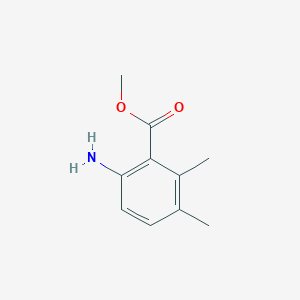
![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)
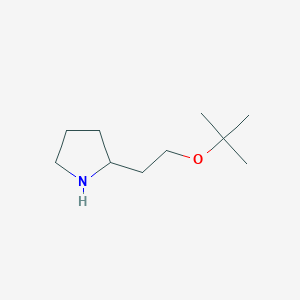
![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)
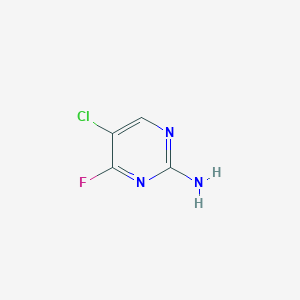
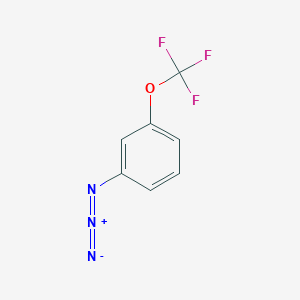

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
